Fmoc-Asn(Mmt)-OH

Description

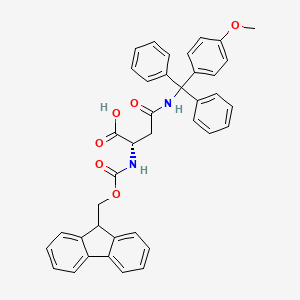

Fmoc-Asn(Mmt)-OH is a protected asparagine derivative used in solid-phase peptide synthesis (SPPS). The molecule features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methyltrityl (Mmt) group shielding the side-chain amide nitrogen. The Mmt group is acid-labile, requiring specific deprotection conditions, typically trifluoroacetic acid (TFA)-based cocktails . This compound is particularly valuable in synthesizing glycopeptides or peptides requiring selective side-chain modifications, as the Mmt group offers orthogonal protection compared to other common groups like Trt (trityl) or Boc (tert-butoxycarbonyl) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methoxyphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O6/c1-46-29-22-20-28(21-23-29)39(26-12-4-2-5-13-26,27-14-6-3-7-15-27)41-36(42)24-35(37(43)44)40-38(45)47-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHUELKKVUAVBN-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Mmt)-OH typically involves the protection of the amino and side chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting asparagine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Next, the side chain amide group is protected using the Mmt group. This is done by reacting the Fmoc-protected asparagine with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base like triethylamine. The reaction is also carried out in an organic solvent such as DCM.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(Mmt)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc and Mmt protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection of Fmoc Group: Typically achieved using piperidine in DMF.

Deprotection of Mmt Group: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.

Coupling Reactions: Use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

Peptide Synthesis

Fmoc-Asn(Mmt)-OH is integral to solid-phase peptide synthesis (SPPS), where it allows for the selective protection and deprotection of functional groups. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group, while the Mmt (monomethoxytrityl) group protects the side chain amide. This dual protection enables the formation of peptide bonds while minimizing side reactions during synthesis .

Deprotection and Coupling Reactions

The removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF), while the Mmt group can be cleaved using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS). The coupling of this compound with other amino acids is facilitated by coupling reagents such as HATU or DIC in the presence of bases like N-methylmorpholine (NMM) .

Biology

Protein-Protein Interactions

Peptides synthesized using this compound are crucial for studying protein-protein interactions. These peptides can mimic natural substrates or inhibitors, allowing researchers to investigate binding affinities and mechanisms in various biological processes .

Enzyme-Substrate Studies

The compound's utility extends to enzyme-substrate interaction studies, where synthesized peptides can serve as substrates for enzymatic assays. This application aids in understanding enzyme kinetics and specificity .

Antigen Production

In immunology, peptides derived from this compound are employed as antigens for antibody production. These peptides can elicit specific immune responses, making them valuable tools for vaccine development and therapeutic interventions .

Medicine

Peptide-Based Drugs

this compound is pivotal in developing peptide-based therapeutics. Peptides synthesized with this compound can target specific proteins involved in diseases, providing a pathway for novel drug discovery .

Vaccine Development

The ability to create specific peptide sequences allows for the design of vaccines that can elicit targeted immune responses against pathogens. This application is particularly relevant in developing vaccines for infectious diseases and cancer .

Industry

Peptide-Related Materials

In industrial applications, this compound is used to produce peptide-based materials such as hydrogels and nanomaterials. These materials have significant potential in drug delivery systems, tissue engineering, and diagnostic tools .

Case Studies

Mechanism of Action

The mechanism of action of Fmoc-Asn(Mmt)-OH involves the selective protection and deprotection of the amino and side chain amide groups of asparagine. The Fmoc group is removed using piperidine, exposing the amino group for peptide bond formation. The Mmt group is removed using TFA, exposing the side chain amide group for further reactions. This selective protection allows for the stepwise assembly of peptides with high precision and efficiency.

Comparison with Similar Compounds

Fmoc-Asn(Trt)-OH

- Protection/Deprotection :

- Solubility :

- Applications :

Table 1: Comparison of Mmt and Trt Derivatives

Glycosylated Derivatives (e.g., Fmoc-Asn(GlcNAc)-OH)

- Structural Complexity :

- Enzymatic Compatibility: Glycosylated derivatives like Fmoc-Asn(Fucα1,6GlcNAc)-OH serve as substrates for endoglycosidases (e.g., Endo-D, Endo-F3) in transglycosylation reactions, facilitating the synthesis of complex N-glycans .

Table 2: Enzymatic Transglycosylation Activity

| Substrate | Enzyme | Product Yield | Key Application |

|---|---|---|---|

| Fmoc-Asn(Fucα1,6GlcNAc)-OH | Endo-F3 | 85% | Synthesis of sialylated glycans |

| Fmoc-Asn(GlcNAc)-OH | Endo-D | 78% | Core glycan extension |

Other Protected Derivatives

- Fmoc-Asn(Ac3GlcNAc)-OH :

Key Research Findings

- Synthetic Efficiency :

- Enzymatic Specificity: Endo-D shows higher transglycosylation activity with fucosylated acceptors (e.g., Fmoc-Asn(Fucα1,6GlcNAc)-OH) than non-fucosylated ones, underscoring the role of glycan structure in enzyme recognition .

- Deprotection Challenges :

- Mmt removal generates fewer side reactions compared to Trt in sequences containing acid-labile residues (e.g., Trp), as demonstrated in SPPS workflows .

Biological Activity

Fmoc-Asn(Mmt)-OH, a derivative of asparagine, is widely utilized in solid-phase peptide synthesis (SPPS). Its unique properties, particularly the Mmt (4-methoxytrityl) protecting group, enhance its solubility and reactivity compared to other derivatives like Fmoc-Asn(Trt)-OH. This article delves into the biological activity of this compound, focusing on its synthesis, applications in peptide formation, and implications in therapeutic contexts.

Synthesis and Properties

This compound is synthesized using standard Fmoc SPPS protocols. The Mmt group is particularly advantageous as it can be selectively removed under mild acidic conditions, facilitating the introduction of other functional groups without compromising the integrity of the peptide chain. The following table summarizes key properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 305.34 g/mol |

| Solubility | High solubility in DMF |

| Protection Group | Mmt (4-Methoxytrityl) |

| Stability | Stable under standard conditions |

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis, particularly for peptides that exhibit various biological functions, including antimicrobial and immunomodulatory activities.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides synthesized using this compound show enhanced antimicrobial activity. For instance, a study involving the synthesis of human β-defensin 3 (HBD-3) highlighted that incorporating asparagine residues improved the peptide's interaction with microbial membranes, increasing its efficacy against pathogens .

- Cancer Therapeutics : In a study focused on antibody-drug conjugates (ADCs), this compound was used to synthesize peptides that exhibited significant cytotoxic effects on cancer cells. The conjugates demonstrated superior anti-tumor activity in mouse models, indicating the potential of asparagine-containing peptides in targeted cancer therapies .

- Immunomodulatory Functions : Another research effort explored peptides containing this compound that modulate immune responses. These peptides were shown to interact with various cytokine receptors, enhancing immune system activation and potentially providing therapeutic benefits in autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.